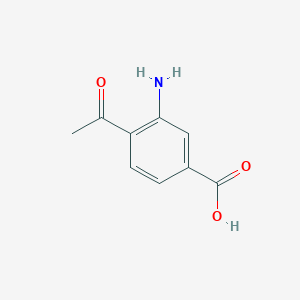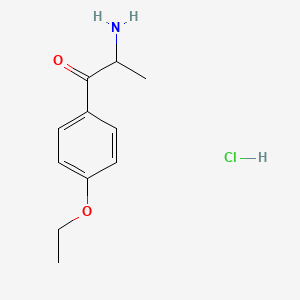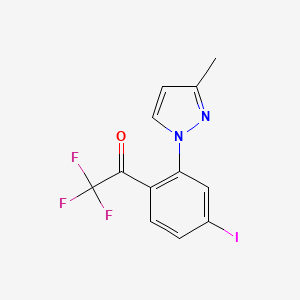
1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride typically involves the reduction of quinoxaline derivatives. One common method includes the hydrogenation of quinoxaline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in the position of the nitrogen atoms.
Quinoxaline: The fully aromatic counterpart of 1,2,3,4-Tetrahydroquinoxalin-6-amine trihydrochloride.
1,2,3,4-Tetrahydroquinoline: Another related compound with a similar tetrahydro structure.
Uniqueness
This compound is unique due to its specific amine substitution at the 6-position, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14Cl3N3 |
|---|---|
Peso molecular |
258.6 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroquinoxalin-6-amine;trihydrochloride |
InChI |
InChI=1S/C8H11N3.3ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;;;/h1-2,5,10-11H,3-4,9H2;3*1H |
Clave InChI |
MEGHIBRNORPDAH-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(N1)C=CC(=C2)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)



![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)

![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13673542.png)




![2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)
